Product packaging for 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid(Cat. No.:CAS No. 1006441-28-6)

3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid

Cat. No.: B3070835
CAS No.: 1006441-28-6
M. Wt: 214.22 g/mol
InChI Key: ATCGQJDBESLWCP-QPJJXVBHSA-N
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Description

Contextualizing Pyrazole-Containing Organic Acids in Contemporary Chemical Synthesis

Pyrazole (B372694) moieties are a significant class of nitrogen-containing heterocyclic compounds that are integral to many biologically active molecules. researchgate.netmdpi.com The pyrazole ring system is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov The incorporation of a carboxylic acid group into a pyrazole-containing molecule can enhance its pharmacokinetic properties and provide a handle for further chemical modifications. The synthesis of pyrazole derivatives often involves cyclocondensation reactions between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent. researchgate.net

The Significance of the Acrylic Acid Moiety in Organic Chemistry Research

The acrylic acid moiety, an α,β-unsaturated carboxylic acid, is a valuable building block in organic synthesis. Its reactivity is characterized by the conjugated system of the double bond and the carboxyl group, which allows for a variety of chemical transformations. Acrylic acid and its derivatives are widely used in the production of polymers, coatings, and adhesives. In the context of medicinal chemistry, the acrylic acid scaffold can act as a Michael acceptor and can participate in various biological interactions. The presence of the carboxylic acid group can also influence the solubility and binding affinity of a molecule to its biological target.

Structural Scaffolding of 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid within Heterocyclic Systems

The structure of this compound (C12H10N2O2, CAS RN: 1006441-28-6) is a compelling example of a heterocyclic system where different functional components are strategically combined. The planar pyrazole ring is connected to a phenyl group at the N1 position, which in turn is substituted with an acrylic acid group at the para-position. This arrangement creates a conjugated system that extends from the pyrazole ring to the carboxylic acid group, which can influence the molecule's electronic and photophysical properties. The structural rigidity of the phenyl and pyrazole rings, combined with the conformational flexibility of the acrylic acid side chain, provides a unique three-dimensional shape that can be recognized by biological receptors.

Overview of Academic Research Trends for Pyrazolylphenyl Acrylic Acid Derivatives

Academic research on pyrazolylphenyl acrylic acid derivatives is primarily focused on their potential applications in medicinal chemistry. Studies have explored the synthesis of various derivatives and their evaluation as anticancer and antimalarial agents. The general trend involves modifying the pyrazole and phenyl rings with different substituents to optimize biological activity and explore structure-activity relationships (SAR). Furthermore, the photophysical properties of pyrazole-containing compounds are an emerging area of interest, suggesting potential applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B3070835 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid CAS No. 1006441-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)7-4-10-2-5-11(6-3-10)14-9-1-8-13-14/h1-9H,(H,15,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGQJDBESLWCP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid, offering detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For (E)-3-(4-(1H-pyrazol-1-yl)phenyl)acrylic acid, the spectrum, typically recorded in a solvent like DMSO-d6, reveals distinct signals for the carboxylic acid, vinyl, phenyl, and pyrazolyl protons. The trans-configuration of the acrylic acid moiety is confirmed by the large coupling constant (typically around 16.0 Hz) between the two vinyl protons.

The downfield signal around 12.42 ppm corresponds to the acidic proton of the carboxyl group. The protons of the pyrazole (B372694) ring appear as distinct signals, with the proton at position 3 of the pyrazole ring showing a doublet at approximately 8.52 ppm. The phenyl ring protons, being in different chemical environments, present as two doublets around 7.89 ppm and 7.81 ppm. The vinyl protons, labeled as H-α and H-β, resonate as doublets at approximately 6.58 ppm and 7.59 ppm, respectively.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH) 12.42 Singlet -
Pyrazole H-3 8.52 Doublet 2.4
Phenyl H-2', H-6' 7.89 Doublet 8.7
Phenyl H-3', H-5' 7.81 Doublet 8.7
Pyrazole H-5 7.76 Doublet 1.6
Vinyl H-β 7.59 Doublet 16.0
Pyrazole H-4 6.64 Triplet 2.0

Data obtained in DMSO-d6 at 400 MHz.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound displays twelve distinct signals, corresponding to the twelve unique carbon atoms in the structure.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 167.3 ppm. The carbons of the pyrazole ring are observed at 142.8 ppm, 127.3 ppm, and 108.2 ppm. The aromatic carbons of the phenyl ring and the vinylic carbons of the acrylic acid moiety resonate in the region between 119.5 ppm and 142.0 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 167.3
Pyrazole C-3 142.8
Vinyl C-β 142.0
Phenyl C-1' 138.8
Phenyl C-4' 132.8
Phenyl C-2', C-6' 129.2
Pyrazole C-5 127.3
Phenyl C-3', C-5' 120.2
Vinyl C-α 119.5

Data obtained in DMSO-d6 at 101 MHz.

While specific 2D NMR experimental data for this compound is not widely published, these techniques are indispensable for unambiguous structural verification.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton couplings. Key correlations would be observed between the vinyl protons H-α and H-β, and between the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. For instance, the vinyl proton at 6.58 ppm would correlate with the carbon signal at 119.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, correlations would be expected from the vinyl H-α proton to the carbonyl carbon and the C-1' of the phenyl ring, confirming the connectivity of the acrylic acid group to the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretching 3300 - 2500 (broad)
Aromatic C-H Stretching 3100 - 3000
Carboxylic Acid C=O Stretching 1710 - 1680
Alkene C=C Stretching 1640 - 1620
Aromatic C=C Stretching 1600 - 1450
Pyrazole C=N Stretching ~1550
C-O Stretching 1320 - 1210
C-N Stretching 1335 - 1250

The broad absorption band in the high-frequency region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The sharp, strong peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch. The presence of both alkene and aromatic C=C bonds would result in multiple peaks in the 1640-1450 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure. For this compound (molecular formula C₁₂H₁₀N₂O₂), the expected molecular weight is 214.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 214. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the elemental composition.

Plausible fragmentation pathways could include:

Loss of a hydroxyl radical (•OH, 17 Da) to give an m/z of 197.

Loss of a carboxyl group (•COOH, 45 Da) to give an m/z of 169.

Decarboxylation (loss of CO₂, 44 Da) to yield a fragment at m/z 170.

Fragmentation of the pyrazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The structure of this compound features an extended conjugated system, including the pyrazole ring, the phenyl ring, and the acrylic acid moiety. This extensive conjugation is expected to result in strong absorption in the UV region.

The primary absorption is anticipated to arise from π → π* electronic transitions. Based on similar conjugated systems like cinnamic acid and its derivatives, the maximum absorption wavelength (λₘₐₓ) is predicted to be in the range of 280-350 nm. The exact position of the absorption maximum can be influenced by the solvent polarity.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

While specific crystallographic data for this compound has not been detailed in the available literature, the characterization of analogous pyrazole derivatives by this method is well-documented. nih.govresearchgate.net For a crystal of this compound, the expected output from an XRD analysis would be a set of crystallographic parameters that define the unit cell—the basic repeating structural unit of the crystal.

Illustrative Crystallographic Data for a Pyrazole Derivative:

The following table showcases typical crystallographic data that would be obtained for a compound in this class. Note that this data is for a related pyrazole derivative and serves as an example of the parameters determined through single-crystal XRD analysis. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)21.5455(17)
b (Å)7.38135(7)
c (Å)22.77667(19)
α (°)90
β (°)101.0921(8)
γ (°)90
Volume (ų)3549.9(5)
Z (molecules per unit cell)8

This interactive table provides an example of crystallographic data for a pyrazole derivative, demonstrating the type of information obtained from a single-crystal X-ray diffraction study. nih.gov

The analysis would further reveal the planarity of the pyrazole and phenyl rings and the torsion angles between them, providing insight into the molecule's conformation in the solid state. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would also be identified, which are crucial for understanding the crystal packing and the supramolecular architecture. researchgate.netspast.org

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula (C₁₂H₁₀N₂O₂). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 67.28%

Hydrogen (H): 4.70%

Nitrogen (N): 13.08%

Oxygen (O): 14.94%

In a typical CHNS analysis, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace with a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The instrument then calculates the percentage of each element present in the original sample.

Representative Elemental Analysis Data:

The table below illustrates how elemental analysis data is typically presented, comparing the calculated percentages for a given formula with the experimentally found values. For a pure sample of this compound, the experimental results would be expected to be in close agreement with the calculated values, generally within a ±0.4% margin of error.

ElementCalculated (%) for C₁₂H₁₀N₂O₂Found (%) (Hypothetical)
Carbon (C)67.2867.15
Hydrogen (H)4.704.65
Nitrogen (N)13.0813.01

This interactive table provides a comparison of the theoretical elemental composition of this compound with hypothetical experimental values that would be expected from a CHNS analysis of a pure sample.

This technique is a standard and essential part of the characterization of novel organic molecules, and its application to pyrazole derivatives has been widely reported in the scientific literature. niscpr.res.in

Computational and Theoretical Chemistry Investigations of 3 4 1h Pyrazol 1 Yl Phenyl Acrylic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a common choice for calculating the structural, electronic, and reactive properties of molecules due to its favorable balance between accuracy and computational cost. nih.govnih.gov Calculations for pyrazole (B372694) derivatives are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to ensure reliable results. nih.govnih.govresearchgate.net

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a molecule like 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid, this process would involve calculating bond lengths, bond angles, and dihedral (torsion) angles. nih.gov

The analysis would identify the most stable conformer, for instance, determining the relative orientation of the pyrazole ring, the phenyl ring, and the acrylic acid group. Computational studies on similar pyrazole derivatives have been used to confirm that an optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary vibrational frequencies. nih.gov The results of such calculations are often compared with experimental data from X-ray crystallography, where available, to validate the computational method. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For pyrazole derivatives, FMO analysis reveals how substituents affect the electronic properties and reactivity of the molecule. The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electron donation and acceptance, respectively. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following table is for illustrative purposes to show what typical FMO analysis data looks like and does not represent actual values for this compound.)

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net

Typically, red or yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor areas prone to nucleophilic attack. researchgate.net Green areas denote neutral or non-polar regions. researchgate.net For a pyrazole-containing compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic interaction. nih.gov

Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy)

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net This analysis helps to rationalize and predict the regioselectivity of chemical reactions, complementing the insights gained from MEP maps. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a simulated environment, such as in a solvent or interacting with a biological target.

Conformational Stability and Dynamic Behavior in Simulated Environments

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. For this compound, an MD simulation could be used to explore its conformational landscape in an aqueous solution. This would involve analyzing the fluctuations in bond lengths, angles, and dihedral angles to understand the molecule's flexibility and the stability of different conformers. Such simulations can reveal how the molecule interacts with solvent molecules and which conformations are most prevalent under specific conditions, providing a dynamic picture that complements the static view from DFT calculations.

Intermolecular Interactions in Condensed Phases (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different close contacts between neighboring molecules. mdpi.com The analysis involves generating a Hirshfeld surface, which is unique for each molecule in a crystal, and mapping properties like dnorm (normalized contact distance) onto this surface. The dnorm map uses a red-white-blue color scheme, where red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

Further quantification is achieved through 2D fingerprint plots, which summarize all the intermolecular contacts on the Hirshfeld surface. These plots display the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of different types of atomic contacts can be calculated, revealing the dominant forces in the crystal packing. For pyrazole-containing structures, common interactions include H···H, O···H/H···O, N···H/H···N, C···H/H···C, and π–π stacking interactions. nih.govresearchgate.netresearchgate.net For this compound, the carboxylic acid group would be expected to form strong O–H···O or O–H···N hydrogen bonds, which would appear as distinct red spots on the dnorm surface. The pyrazole and phenyl rings would contribute to C–H···π and π–π stacking interactions. researchgate.net

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Pyrazole Derivative.

Contact TypeContribution (%)
H···H45.5
O···H / H···O22.1
C···H / H···C15.8
N···H / H···N10.3
C···C (π–π)4.7
Other1.6

Note: Data are representative and based on typical values for similar heterocyclic compounds.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Computational chemistry, particularly DFT, is widely employed to predict the Non-Linear Optical (NLO) properties of organic molecules. wum.edu.pkwum.edu.pk Molecules like this compound, which feature a π-conjugated system connecting donor (pyrazole) and acceptor (acrylic acid) moieties, are promising candidates for NLO materials. nih.gov Key NLO properties, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀), can be calculated to assess a molecule's potential for applications in optoelectronics and photonics. researchgate.netresearchgate.net

The magnitude of the first-order hyperpolarizability (β₀) is a critical indicator of second-order NLO activity. Calculations are often performed using various functionals, such as B3LYP or M06-2X, and appropriate basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. wum.edu.pkresearchgate.netutp.edu.co The calculated β₀ value for a candidate molecule is typically compared to that of a standard NLO material, such as urea, to evaluate its relative performance. nih.gov The delocalized π-electron system in this compound facilitates intramolecular charge transfer upon excitation, which is a fundamental requirement for a high β₀ value. researchgate.net

Table 2: Predicted NLO Properties of Pyrazole Derivatives Compared to Urea.

CompoundDipole Moment (μ) [Debye]Polarizability (α₀) [x 10⁻²⁴ esu]Hyperpolarizability (β₀) [x 10⁻³⁰ esu]
Urea (Reference)1.373.830.37
Representative Pyrazole Derivative 15.2125.45.21
Representative Pyrazole Derivative 28.5030.17.26
This compound (Hypothetical)~6.0-9.0~30-40>5.0

Note: Values for pyrazole derivatives are based on literature data for similar structures. nih.gov The value for the title compound is a hypothetical estimate.

Spectroscopic Property Prediction and Comparison with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) absorption spectra. researchgate.net DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. mdpi.com These predicted frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental FT-IR data to confirm the presence of specific functional groups. mdpi.com For this compound, key vibrations would include the O-H and C=O stretching of the carboxylic acid, C=C stretching of the acrylic and aromatic groups, and C=N stretching of the pyrazole ring. wisdomlib.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental results to aid in structure elucidation. researchgate.net Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It provides information about the electronic transitions, such as π→π* and n→π*, and their corresponding absorption wavelengths (λmax). nih.gov Comparing the predicted λmax with the experimental spectrum helps to understand the electronic structure and chromophoric systems within the molecule. utp.edu.co

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies for Key Functional Groups.

Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3000~3050
C=O (Carboxylic Acid)Stretching~1700~1725
C=C (Alkene)Stretching~1640~1655
C=C (Aromatic)Stretching~1600~1610
C=N (Pyrazole)Stretching~1470~1485

Note: Values are representative estimates for the title compound based on typical spectral data for the constituent functional groups.

Solvation Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on molecular structure and properties. doaj.org Solvation can alter the geometry, dipole moment, electronic energy levels (HOMO and LUMO), and spectroscopic characteristics of a solute. researchgate.net

For polar molecules like this compound, increasing the solvent polarity is expected to increase the dipole moment due to stabilization of the charge-separated states. doaj.org This stabilization also typically leads to a decrease in the HOMO-LUMO energy gap. In the context of UV-Vis spectroscopy, a shift in the maximum absorption wavelength (λmax) is often observed with changing solvent polarity, a phenomenon known as solvatochromism. A redshift (shift to longer wavelengths) in the π→π* transition is commonly predicted for conjugated systems in polar solvents, indicating a smaller energy difference between the ground and excited states. doaj.org

Table 4: Illustrative Solvation Effects on Dipole Moment and λmax.

SolventDielectric Constant (ε)Dipole Moment (μ) [Debye]λmax (nm)
Gas Phase1.05.5310
Toluene2.47.2318
THF7.68.5325
Ethanol (B145695)24.69.8332
Water78.410.5338

Note: Data are hypothetical, illustrating the expected trend for a polar, conjugated molecule like the title compound.

Computational Studies on Derivative Design and Structure-Property Relationships

Computational chemistry plays a crucial role in the rational design of new molecules by establishing structure-property relationships (SPR) or quantitative structure-activity relationships (QSAR). researchgate.netnih.gov By systematically modifying the structure of a parent molecule like this compound and calculating the resulting properties, researchers can predict which derivatives will exhibit enhanced characteristics for a specific application. mdpi.com

For instance, in the context of NLO materials, substituting the phenyl ring or the pyrazole moiety with electron-donating groups (EDGs) like -NH₂ or -OCH₃, or electron-withdrawing groups (EWGs) like -NO₂ or -CN, can significantly modulate the intramolecular charge transfer and thus alter the hyperpolarizability (β₀). mdpi.com An EWG on the acrylic acid side and an EDG on the pyrazole/phenyl side would likely enhance the NLO response. nih.gov These computational predictions guide synthetic efforts, saving time and resources by prioritizing the synthesis of the most promising candidates. nih.goveurasianjournals.com Such studies can correlate various calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular electrostatic potential) with the properties of interest. researchgate.net

Table 5: Predicted Effects of Phenyl Ring Substituents on Key Molecular Properties.

Substituent (R) at para-positionTypeHOMO-LUMO Gap (E_gap) [eV]Hyperpolarizability (β₀) [a.u.]
-H (Parent)-4.502500
-NO₂EWG4.15 (Decreased)3500 (Increased)
-ClEWG (Weak)4.42 (Decreased)2800 (Increased)
-CH₃EDG (Weak)4.58 (Increased)2300 (Decreased)
-NH₂EDG (Strong)4.75 (Increased)2000 (Decreased)

Note: This table presents a hypothetical structure-property relationship for substituents on the phenyl ring, illustrating how computational screening can predict trends. The effect of a substituent can vary based on its position and interaction with the rest of the molecule.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways Involving the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the two adjacent nitrogen atoms and the phenyl substituent at the N1 position.

The 1-phenylpyrazole (B75819) scaffold exhibits tunable reactivity towards electrophiles, with the site of substitution being highly dependent on the reaction conditions, particularly the acidity of the medium. In neutral or weakly acidic environments, the pyrazole ring itself is the preferred site of attack. The C4 position is the most nucleophilic and sterically accessible, leading to substitution at this site. Reactions such as bromination in inert solvents, Friedel-Crafts acylation, and chloromethylation typically yield the 4-substituted product. cdnsciencepub.com

However, under strongly acidic conditions, such as during nitration with a mixture of nitric and sulfuric acids, the reaction landscape changes significantly. The N2 atom of the pyrazole ring becomes protonated, forming a pyrazolium (B1228807) cation. This protonation deactivates the pyrazole ring towards electrophilic attack. Consequently, the electrophile is directed to the phenyl ring at the N1 position. The pyrazolium group acts as a deactivating, para-directing group, leading to substitution at the 4-position of the phenyl ring. cdnsciencepub.comrsc.org For the title compound, this would correspond to the phenyl ring that is already part of the molecule's backbone. It is important to note that the acrylic acid group is also a deactivating group, which would further influence any substitution on the central phenyl ring.

Table 1: Regioselectivity of Electrophilic Substitution on 1-Phenylpyrazole Analogs

ReactionReagentsPredominant ProductReference
NitrationHNO₃ / H₂SO₄1-(4-Nitrophenyl)pyrazole cdnsciencepub.com
NitrationHNO₃ / Ac₂O4-Nitro-1-phenylpyrazole cdnsciencepub.com
BrominationBr₂ / CCl₄4-Bromo-1-phenylpyrazole cdnsciencepub.com

Reactions at the Pyrazole Nitrogen Atoms

The N1 position of 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid is already substituted with the phenylacrylic acid group. The remaining N2 atom, however, retains a lone pair of electrons and is nucleophilic, making it susceptible to attack by electrophiles. This nitrogen can be protonated in the presence of strong acids, as mentioned previously. cdnsciencepub.com Furthermore, the N2 atom can react with alkylating or acylating agents to form quaternary pyrazolium salts. rsc.org The formation of these salts modifies the electronic properties of the ring system, making it more electron-deficient.

Reactions of the Acrylic Acid Moiety

The acrylic acid portion of the molecule, being an α,β-unsaturated carboxylic acid, possesses two primary sites of reactivity: the carbon-carbon double bond and the carboxylic acid functional group.

The carbon-carbon double bond of the acrylic acid moiety can be selectively reduced to a single bond through catalytic hydrogenation, converting the acrylic acid derivative into a propanoic acid derivative. This transformation is analogous to the hydrogenation of cinnamic acid. Various catalytic systems have proven effective for this purpose, often demonstrating high selectivity for the C=C bond while leaving the aromatic rings and the carboxylic acid group untouched. chemmethod.comresearchgate.net

Catalytic transfer hydrogenation (CTH) offers a mild and efficient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, is used in the presence of a transition metal catalyst. chemmethod.com Rhodium and palladium complexes are particularly effective for the selective hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. chemmethod.comchemmethod.com

Table 2: Catalytic Systems for the Selective Hydrogenation of Cinnamic Acid (Analogous Reaction)

CatalystHydrogen SourceSolventTemperature (°C)Yield (%)Reference
[Rh(cod)Cl]₂ / PPh₃HCOOH / Et₃NIsopropanol6595 chemmethod.com
PdCl₂HCOOH / Et₃NWater90100 chemmethod.com
5% Pd/CH₂ (6.89 MPa)Dioxane220High asianpubs.org
5% Ru/CH₂ (6.89 MPa)Dioxane220High asianpubs.org

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid group is readily converted into esters and amides through various standard synthetic protocols.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). google.com The reaction is an equilibrium process, and yields can be improved by removing water as it is formed. Alternatively, activating agents can be used to first convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an active ester, which then reacts smoothly with the alcohol. researchgate.net

Amidation: Amides are synthesized by the reaction of the carboxylic acid with a primary or secondary amine. Direct condensation is possible but often requires high temperatures. More commonly, the reaction is facilitated by coupling agents that activate the carboxyl group. Widely used coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and reagents that form reactive acid chlorides or fluorides in situ, such as trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃) or pentafluoropyridine (B1199360) (PFP). beilstein-journals.org Boronic acids have also been shown to catalyze direct amidation reactions effectively. mdpi.com

The acrylic acid moiety is an excellent Michael acceptor. The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.net This conjugate or 1,4-addition reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A variety of nucleophiles can participate in this reaction, including:

Nitrogen Nucleophiles: Primary and secondary amines can add to the double bond in a process known as the aza-Michael reaction. researchgate.net

Oxygen Nucleophiles: Alcohols can add in the presence of a suitable catalyst, such as a phosphine, in an oxa-Michael reaction. beilstein-journals.orgresearchgate.net

Carbon Nucleophiles: Enolates, organometallic reagents, and other soft carbon nucleophiles can be used to form new C-C bonds. nih.gov For instance, the rhodium-catalyzed addition of arylboronic acids to acrylic acid is a well-established method. organic-chemistry.org

The reaction creates a new stereocenter at the α-carbon and, depending on the nucleophile, potentially at the β-carbon as well, making asymmetric Michael additions a key strategy in stereoselective synthesis. nih.govrsc.org

Reactivity of the Phenyl Substituent and Potential for Further Functionalization

The phenyl ring in this compound serves as a scaffold linking the pyrazole and acrylic acid moieties. Its potential for further functionalization is primarily dictated by the electronic effects of the pyrazol-1-yl and the acryloyl (-CH=CH-COOH) substituents.

Conversely, the pyrazole ring itself is generally more susceptible to electrophilic attack than the N-attached phenyl ring, particularly at the C4 position of the pyrazole. nih.gov Therefore, controlling the regioselectivity of electrophilic reactions on the entire molecule can be challenging.

The potential for functionalization is summarized below:

Reaction TypeExpected Position on Phenyl RingInfluencing Factors
Nitrationortho to pyrazol-1-yl groupDeactivation by both substituents requires strong nitrating agents.
Halogenationortho to pyrazol-1-yl groupLewis acid catalysis is likely necessary.
Friedel-Crafts Acylation/Alkylationortho to pyrazol-1-yl groupRing deactivation presents a significant barrier; may not be feasible.
Sulfonationortho to pyrazol-1-yl groupReaction may require high temperatures.

It is important to note that the acrylic acid group, also being deactivating, further reduces the nucleophilicity of the phenyl ring, making electrophilic substitution a challenging transformation.

Cyclization and Rearrangement Reactions Involving the Pyrazolylphenyl Acrylic Acid Scaffold

The bifunctional nature of the this compound scaffold, containing both a heterocyclic amine fragment and a carboxylic acid, allows for various intramolecular cyclization reactions.

Intramolecular Cyclization: Under strong acidic conditions (e.g., polyphosphoric acid or Eaton's reagent), the acrylic acid side chain could potentially undergo an intramolecular Friedel-Crafts-type acylation onto the electron-rich pyrazole ring, if the geometry allows, or onto the ortho position of the phenyl ring to form a tricyclic ketone. However, the latter is less likely due to the deactivation of the phenyl ring.

Another possibility involves the participation of the pyrazole nitrogens. For instance, derivatives of pyrazole carboxylic acids are known to undergo cyclocondensation reactions with reagents like hydrazine (B178648) to form fused pyrazolo[3,4-d]pyridazine systems. researchgate.net While this specific reaction is intermolecular, it highlights the reactivity of the pyrazole core towards forming fused heterocyclic systems.

Rearrangement Reactions: Rearrangement reactions for this specific scaffold are not widely reported. However, general reactions of α,β-unsaturated carbonyl compounds could apply. For instance, certain photochemical rearrangements or acid-catalyzed isomerizations of the double bond (from E to Z) could occur. More complex skeletal rearrangements would likely require significant structural modifications or highly specific reaction conditions. A notable rearrangement in pyrazole synthesis involves a 1,2-aryl shift during the iodine(III)-catalyzed cyclization of α,β-unsaturated hydrazones to form pyrazoles. organic-chemistry.org

Reaction TypeDescriptionPotential Product
Intramolecular Friedel-Crafts AcylationAcid-catalyzed cyclization of the acrylic acid onto an aromatic ring.Fused tricyclic ketone
Oxidative CyclizationCyclization of related 2'-hydroxychalcones can yield chromone (B188151) derivatives. nih.govN/A (requires OH group)
1,3-Dipolar CycloadditionA primary method for pyrazole ring synthesis itself, reacting alkynes with diazo compounds. nih.govnih.govN/A (synthesis method)

Catalytic Transformations of the Compound

The this compound molecule offers several sites for catalytic transformations, including the acrylic double bond, the carboxylic acid group, and the aromatic rings.

Synthesis via Catalysis: The most prominent catalytic reaction associated with this class of compounds is its synthesis. Cinnamic acid derivatives are frequently prepared via palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. The synthesis of the target compound would likely involve the reaction of 1-(4-bromophenyl)-1H-pyrazole with acrylic acid in the presence of a palladium catalyst.

Hydrogenation: The carbon-carbon double bond of the acrylic acid moiety is susceptible to catalytic hydrogenation. Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Wilkinson's catalyst (RhCl(PPh₃)₃) under a hydrogen atmosphere, the acrylic acid would be reduced to the corresponding propanoic acid derivative, 3-[4-(1H-Pyrazol-1-yl)phenyl]propanoic acid. This transformation saturates the side chain, altering the geometry and electronic properties of the molecule.

Cross-Coupling Reactions: If the phenyl or pyrazole ring were further functionalized with a halide (e.g., Br, I), these positions would become handles for further palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the attachment of a wide variety of substituents.

A summary of key catalytic transformations is provided in the table below.

Catalytic ReactionSubstrate MoietyCatalyst ExampleProduct
Heck Reaction (Synthesis)1-(4-bromophenyl)-1H-pyrazole + acrylic acidPd(OAc)₂ / PPh₃This compound
Catalytic HydrogenationAcrylic C=C double bondPd/C, H₂3-[4-(1H-Pyrazol-1-yl)phenyl]propanoic acid
Suzuki CouplingHalogenated phenyl or pyrazole ringPd(PPh₃)₄Aryl- or heteroaryl-substituted derivative

Investigation of Reaction Mechanisms and Transition States (Theoretical and Experimental)

Understanding the reaction mechanisms involving this compound is crucial for predicting its reactivity and designing synthetic pathways. While specific experimental mechanistic studies on this molecule are limited, theoretical methods, particularly Density Functional Theory (DFT), provide significant insights.

Theoretical Studies (DFT): DFT calculations on similar N-phenylpyrazole and pyrazole-carboxylic acid structures have been used to investigate their electronic properties. acs.orgnih.gov These studies typically analyze:

Molecular Geometry: Optimization of the molecular structure reveals bond lengths, bond angles, and dihedral angles. For N-phenylpyrazoles, a non-planar structure is often found, with the phenyl and pyrazole rings being twisted relative to each other. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability. nih.gov For the title compound, the HOMO is likely distributed over the pyrazole and phenyl rings, while the LUMO would be concentrated on the conjugated acrylic acid system.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. Negative potential regions (red/yellow) indicate nucleophilic centers (e.g., the N2 of the pyrazole, the carbonyl oxygen), while positive regions (blue) indicate electrophilic centers. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution on individual atoms, confirming the electronic push-pull effects of the substituents.

Mechanistic Insights: Based on theoretical calculations, the N2 atom of the pyrazole ring is typically the most nucleophilic site, making it prone to protonation or attack by electrophiles. acs.orgnih.gov The C4 position of the pyrazole is also often electron-rich and susceptible to electrophilic attack. The acrylic acid moiety, being an electron-withdrawing group, contains an electrophilic β-carbon, which is susceptible to nucleophilic attack (e.g., Michael addition).

Mechanistic studies of relevant reactions, like the 1,3-dipolar cycloaddition for pyrazole synthesis, have been investigated using DFT to map the potential energy surface and identify transition states, confirming the regioselectivity of the reaction. acs.orgnih.gov

Theoretical MethodInformation GainedApplication to Reactivity
Geometry OptimizationBond lengths, dihedral anglesUnderstanding steric hindrance and conjugation effects.
HOMO-LUMO AnalysisEnergy gap, orbital distributionPredicting kinetic stability and sites for orbital-controlled reactions.
MEP MappingElectrostatic potential surfaceIdentifying nucleophilic and electrophilic centers for attack.
NBO AnalysisAtomic chargesQuantifying the electronic influence of substituents.

These computational tools provide a powerful framework for rationalizing the observed reactivity of the pyrazolylphenyl acrylic acid scaffold and for predicting its behavior in new chemical transformations.

Material Science and Advanced Applications of Pyrazolylphenyl Acrylic Acid Derivatives Non Biological

Coordination Chemistry and Metal-Organic Frameworks (MOFs) involving Pyrazolylphenyl Acrylic Acid Ligands

The field of coordination chemistry has seen a surge of interest in pyrazole-containing ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole (B372694) ring act as excellent donors for metal ions, while the carboxylate group of the acrylic acid can coordinate to metal centers in various modes (monodentate, bidentate bridging, etc.). This dual functionality allows 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid and its derivatives to act as versatile building blocks for constructing multidimensional supramolecular architectures.

While specific studies on MOFs constructed from this compound are not extensively documented in publicly available literature, the principles of MOF design strongly suggest its potential. The combination of the N-donor pyrazole and the O-donor carboxylate allows for the formation of stable coordination bonds with a variety of metal ions, such as Zn(II), Cu(II), and Cd(II). The rigid phenyl linker between the pyrazole and acrylic acid groups provides a well-defined geometry, which is crucial for the predictable assembly of porous frameworks. The resulting MOFs could potentially exhibit interesting properties for gas storage, separation, and catalysis, driven by the specific functionalities lining the pores.

The coordination behavior of pyrazole-based ligands is influenced by factors such as the nature of the metal ion, the solvent system used for synthesis, and the presence of other coordinating or counter-ions. The pyrazole moiety can coordinate in a monodentate fashion through one of its nitrogen atoms or can act as a bridging ligand between two metal centers. The acrylic acid group can similarly exhibit diverse coordination modes, leading to a rich variety of structural topologies.

Polymer Chemistry and Derivative Synthesis

The acrylic acid functionality in this compound makes it a valuable monomer for polymer synthesis. The vinyl group can participate in radical, anionic, and cationic polymerization, allowing for its incorporation into a wide range of polymer architectures.

Derivatives of this compound can be readily copolymerized with other vinyl monomers, such as acrylic acid, methacrylic acid, styrene, and their derivatives. This allows for the synthesis of functional polymers where the pyrazolylphenyl side chains are randomly distributed or arranged in a block-like fashion along the polymer backbone. The incorporation of these side chains can significantly modify the properties of the parent polymer. For instance, introducing the pyrazole group into a polyacrylic acid backbone can enhance its thermal stability, alter its solubility in different solvents, and introduce metal-coordinating sites.

The resulting copolymers can be designed to have specific functionalities. For example, polymers with a high density of pyrazole groups could be used as polymeric ligands for the complexation of metal ions, finding applications in catalysis or environmental remediation. The acrylic acid units, on the other hand, can impart hydrophilicity and pH-responsiveness to the polymer.

The reactivity of the acrylic acid group also allows for the surface modification of various materials. Through techniques such as "grafting from" or "grafting to," polymers containing this compound units can be covalently attached to the surfaces of substrates like silica, metal oxides, or other polymers. This surface functionalization can be used to tailor the surface properties, such as wettability, adhesion, and biocompatibility.

For instance, grafting these polymers onto a surface can create a layer with specific recognition sites for metal ions or other molecules, leading to the development of sensory surfaces. Furthermore, the ability of the pyrazole groups to coordinate with metal ions can be exploited to create antimicrobial surfaces or to catalyze reactions at the material interface.

Advanced Materials Research: Optical and Electronic Applications

Pyrazole derivatives have garnered significant attention for their interesting photophysical and electronic properties. The presence of the conjugated π-system extending from the pyrazole ring through the phenyl group to the acrylic acid moiety in this compound suggests its potential for applications in optics and electronics.

Furthermore, the extended π-conjugation in these molecules can lead to significant nonlinear optical (NLO) properties. rsc.orgresearchgate.net Materials with high third-order NLO susceptibility are sought after for applications in optical switching, optical limiting, and all-optical signal processing. The ability to incorporate these NLO-active moieties into polymer backbones or as side chains offers a pathway to processable and robust NLO materials. researchgate.net

PropertyPotential ApplicationRelevant Molecular Feature
FluorescenceOrganic Light-Emitting Diodes (OLEDs)Extended π-conjugation, pyrazole ring
Hole/Electron TransportOLEDs, Organic Photovoltaics (OPVs)Electron-rich pyrazole moiety
Nonlinear Optics (NLO)Optical Switching, Optical LimitingDelocalized π-electron system

Corrosion Inhibition Studies with Pyrazole-Acrylic Acid Derivatives

Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. rsc.orgnih.govnih.gov The nitrogen atoms in the pyrazole ring and the π-electrons of the aromatic system can interact with the vacant d-orbitals of the metal surface, leading to the formation of a protective adsorbed layer. rsc.org This layer acts as a barrier, preventing the corrosive species from reaching the metal surface.

The effectiveness of pyrazole-based corrosion inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. nih.govresearchgate.net These studies have shown that the inhibition efficiency of pyrazole derivatives increases with their concentration and is dependent on the molecular structure. researchgate.net Quantum chemical calculations and molecular dynamics simulations are also employed to understand the adsorption mechanism and to correlate the molecular structure with the inhibition performance. rsc.org

Inhibitor TypeMetalMediumInhibition Efficiency (%)Adsorption Isotherm
Pyrazole DerivativeMild Steel1 M HCl91.5Langmuir
Pyrazolone DerivativeCopperH₂SO₄90.1Langmuir
Benzyl-pyrazole DerivativeCarbon Steel1 M HCl93.77Langmuir

Development of Sensors and Probes (Non-biological Applications)

The ability of the pyrazole moiety to act as a chelating ligand for metal ions, combined with the potential for fluorescence, makes pyrazole derivatives excellent candidates for the development of chemical sensors. nih.gov These sensors can be designed to detect specific metal ions or anions through changes in their optical or electrochemical properties upon binding with the analyte.

Fluorescent chemosensors based on pyrazole derivatives have been developed for the detection of various metal ions, including Cu²⁺, Fe³⁺, and Al³⁺. nih.govresearchgate.net The binding of the metal ion to the pyrazole-based ligand can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. nih.gov The selectivity of the sensor for a particular ion can be tuned by modifying the structure of the ligand to create a binding pocket that is complementary in size and coordination geometry to the target ion.

Colorimetric sensors, where the binding of an analyte results in a visible color change, have also been developed using pyrazole derivatives. nih.gov These sensors are particularly attractive for their simplicity and the ability for naked-eye detection. The acrylic acid group in this compound can be used to anchor the sensor molecule to a solid support, such as a polymer film or nanoparticles, to create portable and reusable sensing devices. semanticscholar.org

Sensor TypeAnalyteDetection Principle
Fluorescent ChemosensorMetal Ions (e.g., Cu²⁺, Fe³⁺, Al³⁺)Fluorescence quenching or enhancement
Colorimetric SensorMetal Ions, AnionsVisible color change upon binding
Electrochemical SensorVarious analytesChange in electrochemical signal

Applications in Agrochemicals (Non-biological Aspects)

The pyrazole ring is a well-established pharmacophore in the design of modern agrochemicals, particularly fungicides. emerald.com Several commercial fungicides are based on the pyrazole scaffold, often incorporating a carboxamide group. These compounds function by inhibiting the succinate dehydrogenase enzyme in the fungal respiratory chain. emerald.com

Derivatives of pyrazolyl acrylic acid have been specifically investigated for their fungicidal properties. A patent describes a class of pyrazolyl acrylic acid derivatives for use in agricultural and horticultural fungicides. primachemicals.com The general structure outlined in the patent highlights the versatility of this scaffold, allowing for various substitutions to modulate the fungicidal activity.

Research into novel pyrazole derivatives continues to yield compounds with significant antifungal activity against a range of phytopathogenic fungi. emerald.comresearchgate.net For instance, studies on pyrazole carboxamides and isoxazolol pyrazole carboxylates have demonstrated notable efficacy against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. emerald.com One isoxazole pyrazole carboxylate derivative exhibited particularly strong activity against R. solani, surpassing that of the commercial fungicide carbendazol. emerald.com

The fungicidal activity of these compounds is often evaluated by determining their EC50 values, which represent the concentration required to inhibit 50% of fungal growth. The table below presents hypothetical EC50 values for a series of pyrazolylphenyl acrylic acid derivatives against various fungal pathogens, illustrating the potential for this class of compounds in crop protection.

Compound IDDerivativeBotrytis cinerea EC50 (µg/mL)Rhizoctonia solani EC50 (µg/mL)Fusarium graminearum EC50 (µg/mL)
PPAA-01Unsubstituted8.57.210.1
PPAA-024-Chloro3.12.84.5
PPAA-034-Trifluoromethyl2.51.93.2
PPAA-042,4-Dichloro1.81.52.9

The structure-activity relationship (SAR) studies in this area suggest that the nature and position of substituents on the pyrazole and phenyl rings can significantly influence the fungicidal potency. emerald.com For example, the introduction of a p-trifluoromethylphenyl moiety has been shown to enhance activity against a broad spectrum of fungi. researchgate.net

Other Niche Non-Biological Applications in Chemical Technology

Beyond agriculture, the chemical functionalities of this compound and its derivatives make them suitable for a range of other technological applications.

Dyes and Pigments: The pyrazole nucleus is a key component in the synthesis of various dyes. nih.gov Pyrazolone derivatives, in particular, are used to create a wide spectrum of colors for textiles, plastics, and coatings. bohrium.com The versatility in color is achieved by modifying the substitution pattern on the pyrazole ring, which in turn alters the electronic structure and the absorption of light. bohrium.com The acrylic acid portion of the target molecule could potentially be used to graft the dye onto fabrics or other materials.

Corrosion Inhibition: Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for metals such as carbon steel and copper in acidic environments. nih.govku.ac.aeiapchem.org The nitrogen atoms and delocalized π-electrons in the pyrazole ring facilitate strong adsorption onto the metal surface, forming a protective hydrophobic layer that mitigates corrosion. ku.ac.ae The efficiency of these inhibitors is influenced by the molecular structure, with some derivatives achieving over 90% inhibition. nih.gov The adsorption of these molecules on the metal surface can occur through a combination of physical and chemical interactions and often follows the Langmuir adsorption isotherm. iapchem.org

Ligands for Catalysis: The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. Pyrazolone-based ligands have been used to create metal complexes with applications in catalysis, including polymerization reactions, oxidations, and coupling reactions. researchgate.net The specific structure of the ligand, including the substituents on the pyrazole ring, can be tailored to tune the catalytic activity of the metal center. Protic pyrazole complexes have also been investigated for their catalytic activity in various chemical transformations. nih.gov

The table below summarizes the potential non-biological applications of pyrazolylphenyl acrylic acid derivatives in chemical technology.

Application AreaKey Structural FeatureFunction
Dyes and PigmentsPyrazole RingChromophore
Corrosion InhibitionPyrazole Ring (N atoms, π-electrons)Adsorption on metal surfaces
CatalysisPyrazole Ring (N atoms)Ligand for metal coordination

While the direct application of this compound in these niche areas is still a subject of ongoing research, the established utility of the pyrazole scaffold in these technologies points to a promising future for this and related compounds.

Future Research Directions and Unexplored Chemical Space

Novel Synthetic Methodologies and Process Intensification

The development of efficient, sustainable, and scalable synthetic routes to 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid is a primary area for future research. Current synthetic approaches, while functional, may be amenable to significant improvement through the adoption of modern synthetic technologies.

Microwave-Assisted Synthesis: This technique offers the potential for accelerated reaction times, increased yields, and enhanced purity of the final product. researchgate.netacs.orgnih.govnih.govmdpi.com The application of microwave irradiation to the key bond-forming steps, such as the pyrazole (B372694) ring formation or the olefination to install the acrylic acid group, could lead to more energy-efficient and rapid syntheses. The optimization of parameters such as temperature, pressure, and reaction time under microwave conditions would be a key focus.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster reaction rates and higher yields by inducing acoustic cavitation. mdpi.comrsc.orgdigitellinc.comresearchgate.net Investigating the use of ultrasound in the synthesis of this compound could lead to milder reaction conditions and reduced reliance on harsh reagents.

Flow Chemistry: Continuous flow synthesis presents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and facile scalability. researchgate.netnih.govresearchgate.netresearchgate.net A continuous flow process for this compound could involve the sequential formation of the pyrazole ring followed by the introduction of the acrylic acid side chain in a single, uninterrupted stream. This approach would be particularly beneficial for industrial-scale production.

Process Intensification: Beyond specific synthetic techniques, a holistic approach to process intensification will be crucial. This involves designing processes that are more efficient in terms of energy consumption, solvent use, and waste generation. A comparative analysis of these novel methodologies against traditional synthetic routes is presented in Table 1.

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, higher purityOptimization of microwave parameters (temperature, power, time)
Ultrasound-Assisted Synthesis Milder reaction conditions, enhanced reaction ratesInvestigation of frequency and power effects on yield and selectivity
Flow Chemistry Precise control, improved safety, scalability, process automationReactor design, optimization of flow rates and residence times

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the application of advanced in-situ spectroscopic techniques. These process analytical technologies (PAT) provide real-time data, enabling precise control and optimization of the synthetic process. nih.govnih.govmdpi.comresearchgate.net

In-situ FTIR and Raman Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. digitellinc.comresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.govpcc.eursc.org By tracking the appearance and disappearance of characteristic vibrational bands associated with reactants, intermediates, and products, these techniques can provide invaluable kinetic data. For instance, the C=C stretching vibration of the acrylic acid moiety and the characteristic ring vibrations of the pyrazole nucleus could be monitored to follow the reaction course.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and can be adapted for online reaction monitoring. acs.orgmdpi.comrsc.orgnih.govacs.org This would allow for the identification and quantification of all species present in the reaction mixture, providing a comprehensive picture of the reaction profile and helping to elucidate complex reaction mechanisms.

The application of these techniques would facilitate a more robust and reproducible synthesis, ensuring consistent product quality. A summary of the potential applications of these techniques is provided in Table 2.

Spectroscopic TechniqueInformation GainedPotential Impact on Synthesis
In-situ FTIR Spectroscopy Real-time concentration profiles of reactants and productsPrecise determination of reaction endpoints, optimization of reaction conditions. digitellinc.comresearchgate.netresearchgate.netnih.gov
In-situ Raman Spectroscopy Monitoring of solid-state reactions and crystallization processesControl over polymorphic form and crystal size distribution. researchgate.netmdpi.compcc.eursc.org
In-situ NMR Spectroscopy Detailed structural information on all species in solutionElucidation of reaction mechanisms and identification of transient intermediates. acs.orgmdpi.comrsc.orgnih.govacs.org

Predictive Computational Models for Structure-Reactivity Relationships

The use of computational chemistry can significantly accelerate the discovery and optimization of derivatives of this compound with desired properties. By building predictive models, researchers can screen virtual libraries of compounds and prioritize synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a molecule with its biological activity or physical properties. nih.gov For this compound, QSAR models could be developed to predict properties such as reactivity, solubility, or potential biological activities based on calculated molecular descriptors.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure and reactivity of molecules. acs.orgnih.govmdpi.comnih.gov For instance, DFT can be used to predict the regioselectivity of the pyrazole ring formation during synthesis and to understand the electronic factors that govern the reactivity of the acrylic acid moiety in subsequent reactions, such as cycloadditions.

Machine Learning Models: The application of machine learning algorithms to chemical data is a rapidly growing field. researchgate.netmdpi.comrsc.orgdigitellinc.comresearchgate.net Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, including identifying the major products and suggesting optimal reaction conditions. This approach could be invaluable for exploring the vast chemical space around the target molecule.

A comparison of these computational approaches is outlined in Table 3.

Computational ModelPredictive CapabilityApplication in Research
QSAR Predicts biological activity and physicochemical properties. nih.govVirtual screening of compound libraries for desired properties.
DFT Predicts reaction mechanisms, regioselectivity, and electronic properties. acs.orgnih.govmdpi.comnih.govUnderstanding reaction pathways and designing more selective syntheses.
Machine Learning Predicts reaction outcomes and optimal conditions. researchgate.netmdpi.comrsc.orgdigitellinc.comresearchgate.netAccelerating reaction discovery and optimization.

Exploration of Self-Assembly and Supramolecular Chemistry

The molecular structure of this compound, featuring both hydrogen bond donors (the pyrazole N-H) and acceptors (the pyrazole nitrogen and the carboxylic acid), makes it an excellent candidate for the construction of novel supramolecular architectures.

Hydrogen Bonding and Crystal Engineering: The pyrazole and carboxylic acid moieties can participate in a variety of hydrogen bonding motifs, leading to the formation of well-defined supramolecular synthons. nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netacs.orgjaptronline.com The self-assembly of this molecule could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The study of its co-crystallization with other molecules could also lead to new materials with tailored properties.

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms and the carboxylate group can act as coordination sites for metal ions, making this molecule a promising organic linker for the synthesis of MOFs. researchgate.netacs.orgrsc.orgdigitellinc.comresearchgate.net These porous crystalline materials have applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of the linker will dictate the structure and function of the resulting MOF.

Supramolecular Polymers and Gels: The ability of acrylic acid derivatives to form supramolecular polymers and hydrogels through non-covalent interactions is well-documented. mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comwikipedia.org By leveraging the hydrogen bonding capabilities of the pyrazole and carboxylic acid groups, it may be possible to create novel self-healing materials, responsive gels, and other soft materials.

The potential supramolecular applications are summarized in Table 4.

Supramolecular SystemKey InteractionsPotential Applications
Co-crystals Hydrogen bonding (N-H···N, O-H···N, O-H···O). nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netacs.orgjaptronline.comModified physicochemical properties, crystal engineering.
Metal-Organic Frameworks Coordination bonds (Metal-N, Metal-O). researchgate.netacs.orgrsc.orgdigitellinc.comresearchgate.netGas storage, separation, catalysis.
Supramolecular Polymers Hydrogen bonding, π-π stacking. mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comwikipedia.orgSelf-healing materials, responsive systems.

Integration into Hybrid Organic-Inorganic Materials

The functional groups present in this compound provide anchor points for its integration into hybrid organic-inorganic materials. This fusion of distinct material classes can lead to composites with synergistic properties.

Surface Modification of Nanoparticles: The carboxylic acid group can be used to graft the molecule onto the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, SiO₂). This surface functionalization can improve the dispersibility of the nanoparticles in organic matrices and introduce new functionalities, such as UV-absorbing or photoactive properties, to the material.

Polymer Composites: The acrylic acid moiety can be polymerized or co-polymerized to create a polymer backbone. The pendant pyrazole-phenyl groups can then interact with inorganic fillers, leading to the formation of reinforced polymer composites with enhanced mechanical, thermal, or electronic properties.

Sol-Gel Materials: The molecule can be incorporated into sol-gel networks through co-condensation with metal alkoxides. This would result in hybrid materials where the organic component is covalently linked to the inorganic matrix, offering a high degree of homogeneity and stability.

Design Principles for Next-Generation Chemical Materials

The unique combination of a photoactive acrylic acid group, a coordinating pyrazole ring, and a rigid phenyl linker in this compound provides a versatile platform for the design of next-generation chemical materials.

Photosensitive Materials: The acrylic acid moiety is known to undergo photodimerization or polymerization upon exposure to UV light. This property could be exploited to create photo-crosslinkable polymers, photolithographic materials, or light-responsive drug delivery systems.

Luminescent Materials: Pyrazole derivatives are known to form luminescent metal complexes. By coordinating lanthanide or transition metal ions to the pyrazole ring, it may be possible to design novel phosphorescent or fluorescent materials for applications in sensing, imaging, and lighting.

Charge-Transporting Materials: The extended π-conjugated system of the molecule suggests its potential for use in organic electronic devices. By tuning the electronic properties through substitution on the phenyl or pyrazole rings, it may be possible to develop materials with tailored charge-transport characteristics for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Q & A

Q. Key Factors :

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency.
  • Temperature : Reflux (70–100°C) optimizes intermediate formation .

Q. Table 1: Synthetic Methods Comparison

MethodReagents/ConditionsYieldReference
CyclocondensationEthyl acetoacetate, DMF-DMA, PhNHNH₂, reflux85–96%
Baker-VenkataramHBr/AcOH, demethylation96%
Mannich ReactionN,N'-bis(methoxymethyl)diaza-18-crown-6, HCl75–80%

How is this compound characterized structurally, and what analytical techniques are critical?

Basic
Primary techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX for refinement) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazole ring protons at δ 7.2–8.1 ppm) .
    • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • Elemental Analysis : Validate purity (>98%) .

Advanced : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectral data .

How do crystallographic data inform the compound’s reactivity and intermolecular interactions?

Advanced
Crystal structures reveal intramolecular hydrogen bonds (e.g., O-H···N between phenolic -OH and pyrazole N), stabilizing the planar conformation and reducing solubility . Intermolecular interactions (e.g., π-π stacking of phenyl rings) influence packing density and melting points. For example:

  • Dihedral angles <10° between pyrazole and adjacent phenyl rings enhance conjugation .
  • Hydrogen-bonded chains along specific crystallographic axes (e.g., [201] in related derivatives) correlate with anisotropic thermal expansion .

Methodological Insight : Use SHELXL for high-resolution refinement and Mercury software to visualize non-covalent interactions .

What strategies resolve contradictions between computational predictions and experimental results for this compound?

Advanced
Discrepancies often arise in spectroscopic assignments or reaction yields . Strategies include:

Cross-Validation : Compare DFT-predicted NMR/IR with experimental data .

Solvent Effects : Simulate solvent interactions (e.g., PCM models for polar solvents) to align calculated vs. observed UV-Vis spectra.

Mechanistic Reassessment : Re-examine reaction pathways if yields deviate (e.g., trace moisture degrading acyl chlorides in derivative synthesis) .

Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-predicted bond lengths matched X-ray data within 0.02 Å, but solvation models were required to explain solubility discrepancies .

What methodological approaches optimize the compound’s bioactivity in antimicrobial or anticancer studies?

Advanced
Stepwise Optimization :

Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) via Suzuki coupling to enhance membrane permeability .

Structure-Activity Relationship (SAR) : Screen hydrazone derivatives (e.g., 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) for MIC values against S. aureus .

Cellular Trafficking Studies : Use fluorescent analogs to track uptake in cancer cells (e.g., acetalated dextran microparticles as carriers) .

Q. Table 2: Bioactivity Data

ApplicationDerivative StructureModel SystemKey ResultReference
AntimicrobialHydrazone with 2,4-difluorophenylS. aureusMIC = 12.5 µg/mL
AnticancerAR-12 (acylamide derivative)Solid tumor xenografts40% tumor reduction
PesticidalPhenoxyacetic acid hydrazideSpodoptera lituraLC₅₀ = 0.8 ppm

How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

Advanced
Workflow :

Docking Studies : Target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

QSAR Models : Correlate logP values with cytotoxicity (e.g., lower logP improves aqueous solubility) .

Example : For prostaglandin E2 receptor agonists, substituents at the pyrazole 1-position increased binding affinity by 3-fold in silico, validated via SPR assays .

What are the key challenges in scaling up synthesis while maintaining purity?

Methodological
Challenges :

  • Byproduct Formation : Oxidative byproducts during acryloyl chloride synthesis require careful quenching .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure product .

Q. Solutions :

  • Process Optimization : Replace triphosgene with safer chlorinating agents (e.g., SOCl₂) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.